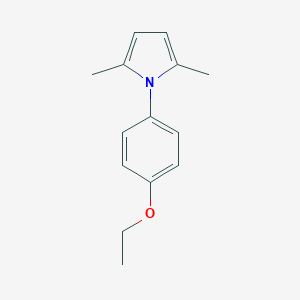

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-16-14-9-7-13(8-10-14)15-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIOYIPJINVOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357156 | |

| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54609-18-6 | |

| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Ethoxyphenyl 2,5 Dimethyl 1h Pyrrole and Its Analogues

Established Synthetic Routes to the Pyrrole (B145914) Core

Traditional methods for synthesizing the pyrrole ring remain fundamental in organic chemistry, offering reliable pathways to a wide array of derivatives.

Paal-Knorr Condensation and Related Approaches

The Paal-Knorr synthesis is a cornerstone for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgrgmcet.edu.inorganic-chemistry.org This reaction is widely used due to its simplicity and efficiency, typically providing good to excellent yields of the desired pyrrole. rgmcet.edu.inresearchgate.net For the synthesis of N-substituted 2,5-dimethylpyrroles, such as the target compound, hexane-2,5-dione is reacted with the corresponding primary amine. researchgate.netresearchgate.net The reaction can be performed under neutral or weakly acidic conditions; the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) may favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. It is understood to proceed through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgrgmcet.edu.in Studies have shown that the nature of the substituents on the amine and the dicarbonyl compound can influence the reaction rate. organic-chemistry.org

Several variations and improvements to the classical Paal-Knorr reaction have been reported. For instance, the reaction can be effectively carried out in water, presenting a greener alternative to traditional organic solvents. researchgate.net A range of catalysts, including Brønsted acids like saccharin (B28170) and Lewis acids, have been employed to enhance the reaction's efficiency. rgmcet.edu.in

Multi-Step Organic Transformations for Pyrrole Ring Construction

Beyond single-step condensations, multi-step sequences provide access to more complex and functionally diverse pyrrole derivatives. A series of N-phenyl-2,5-dimethylpyrrole derivatives have been synthesized through multi-step pathways, often designed as hybrids of known antitubercular agents. acs.orgnih.govnih.gov These synthetic strategies allow for the systematic modification of the pyrrole core and its substituents to optimize biological activity. For example, new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenylacetic acids using a coupling agent. nih.gov This highlights how the pyrrole moiety can be incorporated into larger molecular frameworks through established amide bond formation reactions.

Condensation and Substitution Reactions in Pyrrole Synthesis

The versatility of the pyrrole ring allows for its synthesis and functionalization through various condensation and substitution reactions. The Knorr pyrrole synthesis, another classical method, involves the reaction of an amino-ketone with a ketone. wikipedia.org While distinct from the Paal-Knorr reaction, it represents another important condensation-based approach to the pyrrole core.

Furthermore, once the pyrrole ring is formed, it can undergo various substitution reactions. As an aromatic heterocycle, pyrrole can react with electrophiles, leading to a wide range of functionalized compounds. nih.gov This reactivity is crucial for the synthesis of complex pyrrole-containing molecules with specific biological or material properties.

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more efficient, sustainable, and environmentally friendly methods for pyrrole synthesis.

Metal- and Nanomaterial-Catalyzed Syntheses of Pyrrole Derivatives

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of pyrroles is no exception. Iron-catalyzed protocols have been developed for the Paal-Knorr synthesis, offering an inexpensive and practical method. thieme-connect.com For instance, iron(III) chloride can effectively catalyze the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water. thieme-connect.com Nickel-catalyzed strategies have also been reported for the synthesis of N-substituted pyrroles from diols and amines. acs.org Other metals like ruthenium, cobalt, and copper have also been employed in catalytic systems for pyrrole synthesis. acs.orgmdpi.comacs.org

Nanomaterials are increasingly being used as catalysts due to their high surface area and unique catalytic properties. researchgate.net Magnetic nanoparticles, in particular, offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. rgmcet.edu.inresearchgate.net For example, Fe3O4@SiO2-PTMS-Guanidine-SA nanoparticles have been used as an effective catalyst for the synthesis of N-substituted pyrroles from primary amines and 2,5-hexanedione (B30556) with high yields under mild conditions. researchgate.net Similarly, copper-based magnetic nanoparticles have been shown to be highly reactive for the synthesis of polysubstituted pyrroles under solvent-free conditions. researchgate.net

Microwave-Aided and Solvent-Free Methods for Enhanced Efficiency

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, increase yields, and often eliminate the need for a solvent. nih.govresearchgate.netresearchgate.nettandfonline.comrsc.org The synthesis of N-substituted pyrroles has been successfully achieved using microwave irradiation, often in solvent-free or "neat" conditions. nih.govresearchgate.nettandfonline.com For example, an iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran and various amines under solventless, microwave-induced conditions provides an expeditious route to N-substituted pyrroles. nih.gov Solid acid catalysts, such as montmorillonite (B579905) K-10, have also been effectively used in microwave-assisted pyrrole synthesis under solvent-free conditions. researchgate.net These methods align with the principles of green chemistry by minimizing waste and energy consumption. researchgate.netrsc.org

Below is a table summarizing various synthetic approaches for N-substituted pyrroles, highlighting the diversity of catalysts and reaction conditions employed.

| Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Paal-Knorr | Hexane-2,5-dione, Primary Amines | Water | Good to Excellent | researchgate.net |

| Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Amines | FeCl₃, Water | Good to Excellent | thieme-connect.com |

| Paal-Knorr | Acetonylacetone, Primary Amines | CATAPAL 200, 60°C, Solvent-free | 68-97 | mdpi.comresearchgate.net |

| Microwave-assisted | 2,5-Dimethoxytetrahydrofuran, Amines | Iodine, Solvent-free, Microwave | - | nih.gov |

| Microwave-assisted | N-allylamines, α,β-unsaturated carbonyls | Ruthenium catalyst, Solvent-free, Microwave | Moderate to Good | tandfonline.com |

| Nanoparticle-catalyzed | 2,5-Hexanedione, Primary Amines | Fe₃O₄@SiO₂-PTMS-Guanidine-SA | High to Excellent | researchgate.net |

| Metal-catalyzed | Butene-1,4-diols, Amines | NiCl₂, Toluene, 130°C | up to 90 | acs.org |

Multicomponent Reactions (MCRs) for Pyrrole Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials, represent an efficient and atom-economical approach to complex molecules. researchgate.net While direct MCR synthesis for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole is not extensively documented, various MCRs are employed to create a wide diversity of pyrrole scaffolds, which could be adapted for such targets. researchgate.netorientjchem.org

For instance, the Hantzsch pyrrole synthesis, a well-known three-component reaction, involves the condensation of an α-haloketone, a β-ketoester, and an amine (like 4-ethoxyaniline). researchgate.net This method and its variations allow for the construction of highly substituted pyrroles. Another versatile approach involves the four-component reaction of aldehydes, amines, nitroalkanes, and other reagents to yield tetrasubstituted pyrroles. researchgate.net

Recent developments have also focused on green chemistry principles, utilizing water as a solvent and catalyst-free conditions for MCRs. One such example is the three-component reaction of pyrrole, aryl glyoxal (B1671930) derivatives, and Meldrum's acid in water at room temperature to produce functionalized pyrrole derivatives in high yields. orgchemres.org These MCR strategies offer a powerful toolkit for generating diverse libraries of pyrrole-containing compounds, and by selecting the appropriate starting materials, such as 4-ethoxyaniline, they could potentially be tailored for the synthesis of this compound and its structurally diverse analogues. researchgate.netsemanticscholar.org

Optimization of Reaction Conditions for Yield and Selectivity

The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental and widely used method for preparing N-substituted pyrroles. wikipedia.orgrgmcet.edu.in The synthesis of this compound would typically involve the reaction of 2,5-hexanedione with 4-ethoxyaniline. The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this transformation.

Several factors, including the choice of solvent, catalyst, and reaction temperature, have been investigated to improve the efficiency of the Paal-Knorr reaction for N-aryl pyrroles. While traditionally conducted under harsh acidic conditions with prolonged heating, numerous modifications have been developed to promote the reaction under milder and more environmentally friendly conditions. rgmcet.edu.in

Weak acids like acetic acid are often added to accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts. organic-chemistry.org Various catalysts have been explored to enhance the reaction rate and yield. These include Lewis acids and solid-supported catalysts like montmorillonite clays, which can promote the condensation at room temperature. rgmcet.edu.in The electronic nature of the substituent on the aniline (B41778) can also affect the reaction rate. organic-chemistry.org Studies on the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole have shown that the reaction can be effectively carried out in various solvents, including water, which acts as an environmentally benign medium. researchgate.net High hydrostatic pressure has also been demonstrated as a highly efficient activation method for catalyst- and solvent-free Paal-Knorr reactions, leading to near-quantitative yields. researchgate.net

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione + Aniline | Water | 100 °C | Good to Excellent | researchgate.net |

| 2,5-Hexanedione + Substituted Anilines | High Hydrostatic Pressure (Solvent/Catalyst-free) | Room Temperature | Near Quantitative | researchgate.net |

| Acetonyl acetone (B3395972) + o-Nitroanilines | Acetic Acid | Reflux | - | ias.ac.in |

| 2,5-Hexanedione + Aniline | Graphene Oxide / Toluene | 110 °C | High | researchgate.net |

| 2,5-Hexanedione + Primary Amines | Aqueous Ammonium Hydroxide (Catalyst-free) | Room Temperature | High | rsc.org |

Synthesis of Specific Analogues and Precursors

The synthesis of analogues of this compound is important for structure-activity relationship studies in medicinal chemistry and for developing new materials. The versatile Paal-Knorr reaction serves as a primary route to a wide range of N-aryl-2,5-dimethylpyrrole analogues by varying the substituted aniline used in the reaction with 2,5-hexanedione.

For example, N-(o-amino aryl)-2,5-dimethyl pyrroles can be synthesized in a two-step process. ias.ac.in First, 2,5-hexanedione is condensed with an o-nitroaniline or an o-acetaminoaniline via the Paal-Knorr reaction. ias.ac.in The resulting N-(o-nitro aryl) or N-(o-acetamino aryl)-2,5-dimethyl pyrrole precursor is then converted to the final amino-substituted analogue through reduction of the nitro group or hydrolysis of the acetamido group, respectively. ias.ac.in

More complex analogues have also been prepared. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized starting from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide. nih.gov This precursor was likely prepared via the Paal-Knorr reaction of 4-aminobenzohydrazide (B1664622) with 2,5-hexanedione. Another example is the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine from 2,6-diaminopyridine (B39239) and 2,5-hexanedione. researchgate.net

The synthesis of the title compound, This compound , can be readily achieved by the Paal-Knorr condensation of 4-ethoxyaniline with 2,5-hexanedione, likely under conditions optimized for other N-aryl pyrroles, such as refluxing in acetic acid or using milder catalytic methods. organic-chemistry.orgias.ac.in

| Analogue/Precursor Name | Synthetic Precursors | General Method | Reference |

|---|---|---|---|

| N-(o-Nitro aryl)-2,5-dimethyl pyrroles | Acetonyl acetone + o-Nitroanilines | Paal-Knorr Reaction | ias.ac.in |

| N-(o-Acetamino aryl)-2,5-dimethyl pyrroles | Acetonyl acetone + o-Acetaminoanilines | Paal-Knorr Reaction | ias.ac.in |

| N-(o-Amino aryl)-2,5-dimethyl pyrroles | N-(o-Nitro aryl) or N-(o-Acetamino aryl) pyrroles | Reduction or Hydrolysis | ias.ac.in |

| 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine | 2,5-Hexanedione + 2,6-Diaminopyridine | Paal-Knorr Reaction | researchgate.net |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | 2,5-Hexanedione + 4-Aminobenzohydrazide | Paal-Knorr Reaction | nih.gov |

| 3,4-Dimethyl-1H-pyrrole-2,5-dione derivatives | 2,3-Dimethylmaleic anhydride (B1165640) + N3-substituted amidrazones | Condensation Reaction | mdpi.com |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and types of atoms and how they are connected.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within the molecule. The spectrum for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole would present a series of signals, each corresponding to a unique set of protons. The position (chemical shift, δ), splitting pattern (multiplicity), and integration (area under the signal) of these peaks provide a complete picture of the proton framework.

Based on the structure, the following signals are expected:

Ethoxy Group (CH₃CH₂O-) : This group would produce two distinct signals. A triplet signal for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, coupled to the methyl protons.

4-Ethoxyphenyl Group : The para-substituted benzene (B151609) ring has two sets of chemically equivalent protons. This typically results in two doublet signals, often referred to as an AA'BB' system, in the aromatic region of the spectrum.

Pyrrole (B145914) Ring : The two protons on the pyrrole ring at positions 3 and 4 are chemically equivalent due to the molecule's symmetry, resulting in a single singlet signal.

Methyl Groups : The two methyl groups attached to the pyrrole ring at positions 2 and 5 are also equivalent, giving rise to a sharp singlet signal.

Illustrative ¹H NMR Data Table (Note: These are predicted chemical shifts based on standard values and are for illustrative purposes only. Actual experimental values may vary.)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrole CH₃ | ~2.0 - 2.2 | Singlet | 6H |

| Ethoxy CH₃ | ~1.4 | Triplet | 3H |

| Ethoxy CH₂ | ~4.0 | Quartet | 2H |

| Pyrrole H (C3, C4) | ~5.8 | Singlet | 2H |

| Aromatic H (ortho to N) | ~7.2 | Doublet | 2H |

| Aromatic H (ortho to O) | ~6.9 | Doublet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shift of each signal indicates the type of carbon atom (e.g., aliphatic, aromatic, attached to a heteroatom).

Expected signals would correspond to:

The two equivalent methyl carbons on the pyrrole ring.

The two equivalent carbons at positions 3 and 4 of the pyrrole ring.

The two equivalent carbons at positions 2 and 5 of the pyrrole ring.

The carbons of the ethoxyphenyl group, including the methyl and methylene carbons of the ethoxy substituent and the four unique carbons of the para-substituted benzene ring. Recent studies on similar N-pyrrol-1-yl structures confirm that quaternary carbons of the pyrrole ring can be identified in the 127 ppm region. rsc.org

Illustrative ¹³C NMR Data Table (Note: These are predicted chemical shifts based on standard values and are for illustrative purposes only. Actual experimental values may vary.)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole CH₃ | ~13 |

| Ethoxy CH₃ | ~15 |

| Ethoxy CH₂ | ~63 |

| Pyrrole C3, C4 | ~106 |

| Aromatic CH (ortho to O) | ~115 |

| Aromatic CH (ortho to N) | ~127 |

| Pyrrole C2, C5 | ~128 |

| Aromatic C (ipso, attached to N) | ~133 |

| Aromatic C (ipso, attached to O) | ~159 |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals.

HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals for the methyl, methylene, pyrrole, and aromatic protons to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

C-H stretching : Signals for aromatic C-H bonds (typically above 3000 cm⁻¹) and aliphatic C-H bonds (typically below 3000 cm⁻¹).

C=C stretching : Absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and pyrrole rings.

C-O stretching : A strong absorption for the aryl-alkyl ether bond, typically appearing in the 1260-1000 cm⁻¹ range.

C-N stretching : This vibration, associated with the bond between the phenyl ring and the pyrrole nitrogen, would also be present.

Illustrative IR Data Table (Note: These are predicted absorption ranges and are for illustrative purposes only.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1610, 1510 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the unambiguous determination of the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₄H₁₇NO (215.29 g/mol ). The spectrum would also display a series of fragment ion peaks resulting from the breakdown of the molecular ion. The fragmentation pattern provides additional structural information, often showing characteristic losses of the ethoxy group, methyl groups, or cleavage of the bond between the two rings.

Illustrative Mass Spectrometry Data

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 215 |

| [M - CH₃]⁺ | Loss of a methyl group | 200 |

| [M - C₂H₅]⁺ | Loss of an ethyl radical | 186 |

| [M - OC₂H₅]⁺ | Loss of an ethoxy radical | 170 |

| [C₆H₄OC₂H₅]⁺ | Ethoxyphenyl cation | 121 |

| [C₆H₈N]⁺ | Dimethylpyrrole cation | 94 |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted in a specific pattern that depends on the arrangement of atoms.

A successful X-ray diffraction analysis of this compound would provide precise data on:

Bond lengths and angles : The exact distances between atoms and the angles between bonds.

Molecular Conformation : The dihedral angle (twist) between the plane of the pyrrole ring and the plane of the phenyl ring. In related structures, this angle is significant and influences the electronic properties of the molecule. rsc.org

Crystal Packing : How individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as C-H···π interactions which can stabilize the crystal structure.

As of this writing, a public crystal structure for this compound has not been reported. However, the technique remains the gold standard for unequivocally establishing solid-state molecular geometry.

Computational and Theoretical Investigations of 1 4 Ethoxyphenyl 2,5 Dimethyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in exploring the electronic landscape of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbitals, and reactivity indices.

Ab initio molecular orbital methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations, such as the Hartree-Fock (HF) method, provide a foundational understanding of the electronic structure of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole. researchgate.net By solving the Schrödinger equation for the molecule, albeit with approximations for electron correlation, these studies can determine optimized geometries, total energies, and the energies and shapes of molecular orbitals. For instance, an ab initio study could reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in predicting the molecule's reactivity and electronic transition properties. While computationally intensive, ab initio methods serve as a valuable benchmark for other computational techniques. scilit.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netscirp.org DFT methods calculate the electronic properties of a molecule based on its electron density, which is a simpler function to handle than the many-electron wavefunction. The selection of a functional and a basis set is critical for obtaining reliable results.

A widely used combination for organic molecules is the B3LYP functional with the 6-311G(d) basis set. ijser.ininpressco.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. ijser.in The 6-311G(d) basis set is a triple-zeta basis set that provides a flexible description of the valence electrons and includes polarization functions (d-functions on heavy atoms) to account for the non-spherical nature of electron density in molecules. inpressco.com

For this compound, a DFT study using the B3LYP/6-311G(d) level of theory would yield a more accurate description of its electronic structure and properties compared to simpler ab initio methods. This approach can be used to calculate a variety of parameters, including optimized geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Hypothetical DFT (B3LYP/6-311G(d)) Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Unit |

| Total Energy | -825.12345 | Hartrees |

| HOMO Energy | -5.876 | eV |

| LUMO Energy | -0.987 | eV |

| HOMO-LUMO Gap | 4.889 | eV |

| Dipole Moment | 2.15 | Debye |

This table presents hypothetical data for illustrative purposes.

Computational methods, particularly DFT, are also powerful tools for predicting the thermochemical properties of molecules. researchgate.net By performing frequency calculations on the optimized geometry of this compound, it is possible to obtain zero-point vibrational energy (ZPVE), thermal energy, and entropy. These values can then be used to calculate the gas-phase enthalpy of formation (ΔHf°). The accuracy of these predictions is highly dependent on the level of theory and basis set used. Such calculations are invaluable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 2: Hypothetical Predicted Thermochemical Properties of this compound at 298.15 K

| Property | Hypothetical Value | Unit |

| Zero-Point Vibrational Energy | 205.4 | kcal/mol |

| Enthalpy of Formation (Gas-Phase) | 25.8 | kcal/mol |

| Standard Entropy | 120.5 | cal/mol·K |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics and Simulation Studies of Conformation and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. sciepub.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water or an organic solvent. This would reveal how the molecule interacts with its environment, including the formation of hydrogen bonds or other non-covalent interactions. The simulation would also provide insights into the flexibility of the molecule, particularly the rotation around the single bonds connecting the pyrrole (B145914) ring to the ethoxyphenyl group.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is crucial to its function and properties. nih.gov Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. This can be achieved through systematic or random searches of the conformational space, followed by geometry optimization of the resulting structures using quantum chemical methods.

For this molecule, a key conformational feature is the dihedral angle between the pyrrole and phenyl rings. Computational analysis can predict the most stable conformation, which is likely to be a non-planar arrangement to minimize steric hindrance between the two rings. Understanding the energy barriers to rotation around the connecting single bond is also important, as this affects the molecule's flexibility.

Computational Modeling for Predicting Spectroscopic Signatures and Validating Experimental Data

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. By calculating the properties that govern spectroscopic transitions, it is possible to generate theoretical spectra that can be compared with experimental results.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in a UV-Vis spectrum. This comparison between theoretical and experimental spectra can provide strong evidence for the correct identification and characterization of the compound. researchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | C-H stretch (aromatic) | 3100-3000 cm⁻¹ |

| IR Spectroscopy | C-H stretch (aliphatic) | 2980-2850 cm⁻¹ |

| IR Spectroscopy | C=C stretch (aromatic) | 1600-1450 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (in ethanol) | 285 nm |

This table presents hypothetical data for illustrative purposes.

Chemical Reactivity and Functionalization of the 1 4 Ethoxyphenyl 2,5 Dimethyl 1h Pyrrole Scaffold

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring (C-H Functionalization)

The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles, significantly more so than benzene (B151609). pearson.com In the 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole system, the α-positions (C2 and C5) are occupied by methyl groups. Consequently, electrophilic aromatic substitution (SEAr) occurs exclusively at the β-positions (C3 and C4). nih.govucl.ac.uk These positions are electronically activated by both the nitrogen atom and the methyl groups, facilitating a range of C-H functionalization reactions.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring and is a key step in the derivatization of this scaffold. rsc.orgwikipedia.org It typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.comchemistrysteps.com For 1-aryl-2,5-dimethylpyrroles, the reaction proceeds smoothly at the C3 position to yield the corresponding 3-carbaldehyde derivative. This aldehyde is a crucial intermediate for building more complex side chains. ucl.ac.uk

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is another fundamental method for functionalizing the C3 position. It typically uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, although milder, organocatalytic methods have also been developed. researchgate.netsemanticscholar.org In the synthesis of antitubercular agents, Friedel-Crafts acylation of the 1-aryl-2,5-dimethylpyrrole core with various acyl chlorides has been used to install side chains that are critical for biological activity. nih.govucl.ac.uk

Halogenation: The pyrrole ring can be readily halogenated using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). youtube.com Due to the high reactivity of the ring, these reactions must often be performed under controlled conditions to avoid polyhalogenation. The substitution will occur at the C3 position.

The table below summarizes key electrophilic substitution reactions on 1-aryl-2,5-dimethylpyrrole scaffolds.

| Reaction | Reagents | Position of Substitution | Product Type | Ref. |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formylpyrrole | ucl.ac.uk |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3 | 3-Acylpyrrole | nih.gov |

| Halogenation (Chlorination) | NCS or SO₂Cl₂ | C3 | 3-Chloropyrrole | youtube.com |

Reactivity of the Nitrogen Atom (N-Substitutions and Modifications)

In this compound, the nitrogen atom's lone pair of electrons is integral to the ring's 6-π electron aromatic system. This delocalization renders the nitrogen non-basic and non-nucleophilic, meaning it does not readily undergo protonation or further alkylation under normal conditions. The reactivity associated with the nitrogen atom is primarily expressed through its electronic influence on the pyrrole ring and the stability of the N-aryl bond.

The N-(4-ethoxyphenyl) group exerts a significant steric and electronic effect on the pyrrole ring. Sterically, it can influence the approach of reagents, although with substitutions directed at the C3 position, this effect is less pronounced than it would be for α-substitution. acs.org Electronically, the aryl group is generally electron-withdrawing via an inductive effect, which slightly deactivates the pyrrole ring compared to an N-alkylpyrrole. However, the ethoxy group at the para-position of the phenyl ring is an electron-donating group, which can partially mitigate this deactivation through resonance.

Direct modification involving the nitrogen atom is challenging. Cleavage of the N-aryl bond is possible but typically requires harsh reductive or oxidative conditions that may not be compatible with other functional groups in the molecule. organic-chemistry.org Therefore, for this specific scaffold, the nitrogen atom is generally considered a stable linking unit, and its primary role in reactivity is to modulate the properties of the pyrrole ring.

Transformations Involving the Phenyl and Ethoxy Moieties

The N-aryl substituent provides additional sites for chemical modification, allowing for structural diversification distant from the pyrrole core.

Reactions on the Phenyl Ring: The N-phenyl ring can undergo its own electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the pyrrole ring is substantially more electron-rich and therefore more reactive towards electrophiles than the N-phenyl ring. pearson.comwikipedia.org Consequently, selective functionalization of the phenyl ring requires either blocking the reactive C3/C4 positions on the pyrrole or using directing groups and conditions that favor substitution on the N-aryl moiety. For instance, nitration could potentially be directed to the positions ortho to the pyrrole nitrogen on the phenyl ring.

Transformations of the Ethoxy Group: The ethoxy group (-OCH₂CH₃) is a key functional handle. The most common transformation is ether cleavage, or O-dealkylation, to unmask a phenol group (-OH). acsgcipr.org This reaction is typically achieved using strong protic acids (like HBr), Lewis acids (like BBr₃), or nucleophilic reagents. The resulting phenol can then be used for further functionalization, such as conversion into esters, other ethers, or as a handle for coupling reactions.

| Moiety | Reaction Type | Typical Reagents | Product |

| Ethoxy Group | O-Dealkylation (Ether Cleavage) | BBr₃, HBr | Phenol |

| Phenyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted phenyl ring |

Oxidation and Reduction Reactions of the Pyrrole Ring and Substituents

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products. Strong oxidizing agents can cause ring-opening and degradation. Milder oxidation, for example with reagents like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of pyrrolinones. The methyl groups attached to the pyrrole ring can also be oxidized under specific conditions.

Reduction: The pyrrole ring can be reduced to its non-aromatic counterparts, pyrroline and pyrrolidine. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium is a common method. The conditions can be tuned to achieve either partial reduction to the pyrroline or complete saturation to the pyrrolidine. These reduced derivatives have a three-dimensional structure and different biological properties compared to the planar, aromatic parent compound. For example, chemoselective reduction of related aryl azide systems to aryl amines has been achieved using biocatalytic methods like baker's yeast, which can also effect reductive cyclization. rsc.org

Derivatization Strategies for Enhancing Molecular Complexity

The chemical reactivity of the this compound scaffold is strategically exploited to build more complex molecules with specific biological functions, particularly in the development of new antitubercular agents. nih.govucl.ac.uk The synthetic strategy generally involves a multi-step sequence that builds upon the core scaffold.

Scaffold Synthesis (Paal-Knorr Reaction): The core 1-aryl-2,5-dimethylpyrrole structure is most commonly synthesized via the Paal-Knorr reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione (B30556), with a primary amine, in this case, 4-ethoxyaniline. ucl.ac.uk This method is highly efficient for creating the N-substituted pyrrole ring. rsc.orgnih.gov

C3-Functionalization: As discussed in section 5.1, the C3 position is the primary site for introducing new functional groups. Vilsmeier-Haack formylation or Friedel-Crafts acylation is used to install an electrophilic carbonyl group at this position. nih.govucl.ac.uk

Side-Chain Elaboration: The C3-carbonyl group serves as a versatile anchor for building out complex side chains. For example, a C3-aldehyde can be converted into an imine through condensation with an amine. This imine can then be reduced to a secondary amine, linking a new substituent to the pyrrole ring via a methylene (B1212753) bridge. This approach has been central to creating a library of N-aryl-2,5-dimethylpyrrole derivatives with potent activity against Mycobacterium tuberculosis. nih.govucl.ac.uk

The following table outlines a typical derivatization strategy used in the synthesis of antitubercular compounds based on the 1-aryl-2,5-dimethylpyrrole scaffold.

| Step | Reaction Name | Starting Material | Key Reagents | Intermediate/Product | Purpose | Ref. |

| 1 | Paal-Knorr Synthesis | 4-Ethoxyaniline + 2,5-Hexanedione | Acetic Acid (catalyst) | This compound | Formation of core scaffold | ucl.ac.uk |

| 2 | Friedel-Crafts Acylation | This compound | Cyclohexanecarbonyl chloride, AlCl₃ | 3-(Cyclohexanecarbonyl) derivative | Introduction of a side-chain precursor | nih.gov |

| 3 | Imine Formation | 3-Acylpyrrole derivative | Amine (e.g., ethanolamine) | Imine intermediate | Preparation for side-chain extension | ucl.ac.uk |

| 4 | Reduction | Imine intermediate | NaBH₄ | Final amine-linked derivative | Generation of final bioactive molecule | ucl.ac.uk |

This systematic approach, combining robust scaffold synthesis with regioselective functionalization and side-chain elaboration, highlights the utility of this compound as a template for medicinal chemistry and the development of complex molecular architectures. nih.gov

Exploration of Advanced Applications and Functional Materials

Applications in Materials Science Research

The exploration of novel organic materials for advanced applications is a burgeoning area of research. Substituted pyrroles, including 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, are being investigated for their potential contributions to the development of functional materials with tailored electronic, optical, and catalytic properties.

Development of Conductive Polymers and Organic Semiconductors

Pyrrole (B145914) and its derivatives are fundamental precursors in the synthesis of conductive polymers, with polypyrrole (PPy) being a prominent example. nih.gov These polymers possess a conjugated π-electron system along their backbone, which is essential for charge transport. The properties of polypyrrole can be finely tuned by substituting the pyrrole monomer.

While direct studies on the polymerization of this compound are not extensively documented, research on analogous N-aryl substituted pyrroles provides insight into its potential. For instance, the electropolymerization of monomers like 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole has been shown to produce soluble and electroactive polymers. researchgate.net The presence of the 4-ethoxyphenyl group in this compound can influence the electronic properties and solubility of the resulting polymer. The electron-donating nature of the ethoxy group can affect the oxidation potential of the monomer and the conductivity of the polymer. The methyl groups at the 2 and 5 positions of the pyrrole ring are known to block α-α coupling, which is the primary mechanism for polymerization in pyrrole. Therefore, for this specific compound to be used in conducting polymers, it would likely need to be copolymerized with other monomers or used in applications where end-capping or specific structural incorporation is desired.

A related compound, 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione, has been noted for its relevance in materials science, particularly in organic electronics, further suggesting the utility of the ethoxyphenyl-pyrrole scaffold in this domain.

Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Organic photovoltaics and organic field-effect transistors are key technologies in the field of flexible and low-cost electronics. The performance of these devices is heavily reliant on the properties of the organic semiconductor materials used. Pyrrole-based structures, particularly diketopyrrolopyrroles (DPPs), have been extensively studied as high-performance materials in OFETs and OPVs due to their excellent charge transport characteristics and tunable bandgaps. researchgate.net

Although direct application of this compound in OPVs and OFETs is not prominently reported, its structural components suggest potential. The ethoxyphenyl group can enhance solubility and influence the molecular packing in thin films, which is a critical factor for efficient charge transport. Research on polymers incorporating pyridine-flanked diketopyrrolopyrrole has demonstrated high power conversion efficiencies in polymer solar cells, underscoring the value of N-substituted heterocyclic building blocks in these technologies. rsc.org The electronic properties of this compound would need to be characterized to determine its suitability as a donor or acceptor material, or as a component in a larger conjugated system for these applications.

Role as Heterogeneous Catalysts

While there is no specific literature detailing the use of this compound as a heterogeneous catalyst for reactions such as the Knoevenagel condensation, the broader class of pyrrole-based materials has shown promise in this area. The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction, and the development of reusable heterogeneous catalysts is of significant interest.

The basic nitrogen atom within the pyrrole ring can act as a catalytic site. For example, pyrrole-based conjugated microporous polymers have been successfully employed as efficient and recyclable heterogeneous catalysts for the Knoevenagel condensation. The catalytic activity is attributed to the basic pyrrole moieties within the polymer structure.

Potential in Sensors and Actuators

The development of advanced sensors and actuators often relies on materials that can respond to external stimuli with a measurable change in their properties. Conductive polymers like polypyrrole are well-suited for these applications due to the changes in their conductivity and volume upon electrochemical doping and de-doping. These changes can be harnessed for chemical sensing and electromechanical actuation.

Given that this compound is a derivative of pyrrole, polymers or materials incorporating this molecule could potentially be developed for sensor and actuator applications. The ethoxyphenyl group could be functionalized to introduce specific recognition sites for targeted analytes, thereby creating a selective sensor. The response of such a material would be tied to the electronic and conformational changes within the pyrrole-based structure.

Photochromic Material Development

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. This property is of interest for applications such as smart windows, optical data storage, and molecular switches. While there is no direct evidence of this compound exhibiting photochromic behavior, the broader family of pyrrole derivatives has been explored in this context. For instance, diketopyrrolopyrrole (DPP) derivatives have been investigated for their optical properties, which can be modulated through chemical modification. researchgate.net The development of photochromic materials based on this compound would likely involve its incorporation into a larger molecular system that is designed to undergo a light-induced structural transformation.

Role as a Key Building Block in Complex Chemical Synthesis

One of the most significant roles of this compound is as a versatile building block in organic synthesis. The Paal-Knorr synthesis is a common and efficient method for preparing N-substituted 2,5-dimethylpyrroles by reacting a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (4-ethoxyaniline in this case). researchgate.net This straightforward synthesis makes the compound readily accessible for further chemical transformations.

The pyrrole ring itself can undergo various chemical reactions, and the ethoxyphenyl group provides an additional site for modification. The compound serves as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, various pyrrole derivatives are used as intermediates in the synthesis of DNA minor-groove binders and other biologically active compounds. nih.govnih.gov The presence of the ethoxyphenyl moiety can be crucial for tuning the lipophilicity and electronic properties of the final target molecule.

The following table highlights some related pyrrole derivatives that underscore the utility of the this compound scaffold as a synthetic intermediate.

| Derivative Name | CAS Number | Application/Significance |

| 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione | 19077-60-2 | Intermediate in materials science and medicinal chemistry. chemicalbook.com |

| 1-(2-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole | 124678-42-8 | A positional isomer used as a chemical building block. bldpharm.com |

| 2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | Not Available | A functionalized derivative for further synthetic elaboration. |

The availability of this compound and its derivatives allows for the systematic exploration of structure-activity relationships in various fields, solidifying its importance as a key building block in the toolkit of synthetic chemists.

Intermediates in the Synthesis of Agrochemicals

The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds, including a number of commercially significant agrochemicals. researchgate.netnih.gov The development of effective pesticides and herbicides often relies on the synthesis of complex molecules, and substituted pyrroles like this compound serve as crucial intermediates in these synthetic pathways. The presence of the pyrrole core is linked to a variety of biological activities, making it a privileged structure in the discovery of new crop protection agents. researchgate.net

The synthesis of these agrochemicals often involves multi-step processes where the pyrrole scaffold is constructed and then further functionalized. Methods like the Paal-Knorr synthesis provide a direct route to N-substituted pyrroles, which are foundational for creating a diverse library of potential agrochemical candidates. uctm.eduresearchgate.net For instance, the insecticide and acaricide Chlorfenapyr, a pyrrole derivative, acts by uncoupling oxidative phosphorylation in pests. nih.gov While Chlorfenapyr itself is N-ethoxymethyl substituted, the general class of N-substituted pyrroles is a hot spot in insecticide research. nih.gov Researchers design and synthesize novel pyrrole derivatives to enhance efficacy, broaden the spectrum of activity, and overcome resistance in target pests. researchgate.netnih.gov The 4-ethoxyphenyl group on the nitrogen atom of this compound can modulate properties such as lipophilicity and metabolic stability, which are critical for the bioavailability and effectiveness of a potential agrochemical.

| Pyrrole Derivative Class | Target Application | Mode of Action (Example) | Reference |

|---|---|---|---|

| Arylpyrrolonitriles (e.g., Chlorfenapyr) | Insecticide, Acaricide | Uncoupler of oxidative phosphorylation | nih.gov |

| Diphenyl ethers with 2-pyrrolidone | Herbicide | Protoporphyrinogen oxidase (PPO) inhibition | researchgate.net |

| Pyrrole-3-carbonitriles | Insecticide | Toxicological effects on key pests like Spodoptera littoralis | nih.gov |

| Pyrrol-2(5H)-ones with 1,3,4-oxadiazole | Bactericide | Activity against plant pathogenic bacteria | researchgate.net |

Precursors for Advanced Organic Materials

The field of materials science has seen a surge in the development of organic-based functional materials, particularly conducting polymers. Polypyrrole (PPy) is a prominent example, known for its excellent environmental stability, good electrical conductivity, and relative ease of synthesis. researchgate.netresearchgate.net These properties make it suitable for applications in sensors, electrochromic devices, and biomedical applications. researchgate.netnih.gov The properties of PPy can be finely tuned by using substituted pyrrole monomers for polymerization.

This compound can serve as a monomer in the synthesis of such advanced materials. The polymerization, typically achieved through chemical or electrochemical oxidation, would result in a polymer with a polypyrrole backbone. nih.govacs.org The N-linked 4-ethoxyphenyl group would act as a pendant group on the polymer chain. This substitution is significant as it can:

Enhance Solubility: The bulky and relatively nonpolar ethoxyphenyl group can increase the polymer's solubility in common organic solvents, which is a major challenge for the processing of unsubstituted PPy. researchgate.net

Modify Morphology: The substituent can influence the packing of polymer chains in the solid state, affecting the material's morphology and, consequently, its bulk conductivity. researchgate.net

Tune Electronic Properties: The electron-donating nature of the ethoxyphenyl group can alter the electronic band structure of the polymer, impacting its conductivity and optical properties. researchgate.net

Diketopyrrolopyrrole (DPP) based polymers, which share the core pyrrole motif, are another class of high-performance organic materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netscispace.com The synthesis of these polymers relies on building blocks derived from substituted pyrroles, underscoring the importance of compounds like this compound as precursors for the next generation of organic electronics.

| Property | Unsubstituted Polypyrrole (PPy) | Poly(this compound) (Hypothetical) | Rationale |

|---|---|---|---|

| Solubility | Generally insoluble in common solvents | Increased solubility in organic solvents | The pendant ethoxyphenyl groups disrupt inter-chain packing and increase compatibility with solvents. |

| Processability | Difficult, often processed as dispersions | Improved solution processability | Enhanced solubility allows for techniques like spin-coating or inkjet printing. |

| Conductivity | High (can be tuned by dopant) | Potentially lower | Bulky side groups can increase the distance between polymer backbones, hindering inter-chain charge hopping. researchgate.net |

| Band Gap | ~2.5-3.0 eV | May be altered | The electronic nature of the substituent can influence the HOMO/LUMO energy levels of the polymer backbone. |

Importance in Natural Product Synthesis and Analogues

The pyrrole framework is a ubiquitous structural motif in a vast array of biologically active natural products, particularly those derived from marine organisms. chim.it These compounds often exhibit fascinating structural complexity and potent biological activities, including anticancer and antimicrobial properties, making them attractive targets for total synthesis. rsc.org However, isolating these compounds from their natural sources is often impractical for extensive study. Therefore, chemical synthesis is essential, not only to confirm structures but also to provide material for biological evaluation and to create structural analogues for drug discovery. rsc.orgsemanticscholar.org

This compound is a synthetic analogue of the core structure found in many of these natural products. Its synthesis is most directly achieved via the Paal-Knorr synthesis. wikipedia.org This classic and versatile reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine (4-ethoxyaniline), typically under acidic conditions, to form the N-substituted pyrrole ring with water as the only byproduct. uctm.eduwikipedia.orgbohrium.com The efficiency and modularity of the Paal-Knorr reaction make it a cornerstone in the synthesis of diverse pyrrole derivatives. rsc.orgmdpi.com

By creating synthetic analogues like this compound, chemists can systematically explore structure-activity relationships. The ethoxyphenyl group can mimic or modify the interactions of a more complex substituent found in a natural product, providing insights into the molecular targets and mechanism of action. nih.gov This strategy is fundamental to medicinal chemistry, where natural product scaffolds are simplified or altered to improve potency, selectivity, and pharmacokinetic properties. chim.itrsc.org

| Natural Product Family | Example Compound | Source | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Lamellarins | Lamellarin Q | Marine organisms | Cytotoxic, inhibition of HIV-1 integrase | chim.it |

| Tambjamines | Tambjamine C | Marine bryozoans | Immunosuppressive, antimicrobial | chim.it |

| Prodigiosins | Isoheptylprodigiosin | Bacteria (e.g., Serratia marcescens) | Antimicrobial, anticancer | chim.it |

| Pyrrole-2-carboxamides | Longamide | Marine sponges (genus Agelas) | Antibacterial, cytotoxic | chim.it |

Future Research Directions and Translational Outlook

Development of Novel and Sustainable Synthetic Methodologies

The primary route to synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr condensation, which involves the reaction of 2,5-hexanedione (B30556) with a primary amine, in this case, 4-ethoxyaniline. rgmcet.edu.inresearchgate.net While effective, traditional methods often require harsh conditions. rgmcet.edu.in Future research will undoubtedly focus on developing greener, more sustainable synthetic protocols.

Key areas for development include:

Aqueous Synthesis: Utilizing water as an environmentally benign solvent has been shown to be a suitable medium for Paal-Knorr cyclocondensation, often proceeding efficiently without a catalyst and simplifying product isolation. researchgate.netresearchgate.net

Heterogeneous Catalysis: The use of reusable solid catalysts can significantly enhance the sustainability of the synthesis. Research into catalysts like smectite clays, silica-supported sulfuric acid, and magnetic nanoparticles has shown promise for solvent-free, room-temperature reactions with high yields and short reaction times. rgmcet.edu.inbohrium.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are emerging as effective methods to accelerate the reaction, often leading to higher yields and purity in shorter timeframes. bohrium.comnih.gov

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate large-scale production, a critical step for translational applications. mdpi.com

| Sustainable Approach | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Water | Environmentally friendly, catalyst-free potential, simplified workup. | researchgate.netresearchgate.net |

| Heterogeneous Catalysis | Fe(ClO4)3/SiO2, Smectite Clays, Fe3O4@L-proline@SO3H | Reusable catalysts, solvent-free conditions, high yields at ambient temperature. | bohrium.com |

| Alternative Energy | Microwave Irradiation / Ultrasonic Irradiation | Reduced reaction times, increased yields, energy efficiency. | bohrium.comnih.gov |

| Bio-based Feedstocks | 2,5-hexanedione from 2,5-dimethylfuran | High carbon efficiency, potential for process circularity. | mdpi.com |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough characterization is fundamental to understanding the structure-property relationships of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are routine for confirming its synthesis mdpi.com, advanced methods can provide deeper insights.

Advanced Spectroscopic Analysis: Two-dimensional NMR techniques, such as HMQC and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.gov Photoelectron spectroscopy could be employed to analyze the electronic structure, determining the character of the highest occupied molecular orbitals (HOMO), which is crucial for understanding its reactivity and pharmacological potential. rsc.org

Computational Modeling: In silico studies are essential for modern chemical research. Density Functional Theory (DFT) calculations can predict molecular geometry, vibrational frequencies, and electronic properties. oup.com Molecular docking simulations can be used to hypothesize interactions with biological targets, guiding the rational design of more potent derivatives. nih.govnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help prioritize compounds with favorable drug-like properties early in the discovery process. nih.gov

| Technique | Type | Information Gained | Reference |

|---|---|---|---|

| 2D NMR (HMBC, HMQC) | Spectroscopic | Unambiguous structural confirmation and connectivity. | nih.gov |

| Photoelectron Spectroscopy | Spectroscopic | Elucidation of electronic structure and molecular orbital character. | rsc.org |

| X-ray Crystallography | Spectroscopic | Precise solid-state molecular structure and intermolecular interactions. | nih.gov |

| DFT Calculations | Computational | Prediction of geometry, electronic properties, and reactivity. | oup.com |

| Molecular Docking | Computational | Prediction of binding modes and affinity with biological targets. | nih.govnih.gov |

Rational Design and Synthesis of New Derivatives with Tailored Properties and Activities

The true potential of this compound lies in its use as a scaffold for creating new derivatives with enhanced or novel functionalities. Research on analogous N-aryl-2,5-dimethylpyrroles demonstrates that modifications at both the pyrrole (B145914) core and the N-aryl substituent can profoundly influence activity. nih.govnih.gov

Future synthetic efforts could focus on:

Functionalization of the Pyrrole Ring: Reactions like the Vilsmeier-Haack formylation can introduce reactive handles at the C3 position of the pyrrole ring, allowing for the subsequent synthesis of Schiff bases, hydrazones, or other moieties known to enhance biological activity. nih.gov A known derivative, this compound-3-carboxylic acid, already highlights the feasibility of C3-substitution. bldpharm.com

Modification of the Phenyl Ring: The ethoxy group on the N-phenyl ring can be modified. For example, creating longer alkyl chains or introducing different functional groups could modulate lipophilicity and target engagement.

Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the pyrrole scaffold with other pharmacophores. nih.govkcl.ac.uk For instance, incorporating fragments of known antimicrobial or anti-inflammatory drugs could lead to compounds with dual-action mechanisms or improved potency. nih.gov

| Derivative Type | Synthetic Strategy | Potential Tailored Property | Reference |

|---|---|---|---|

| C3-Carbaldehydes/-Ketones | Vilsmeier-Haack Reaction | Intermediate for creating hydrazones with enhanced antimicrobial/antioxidant activity. | nih.govmdpi.com |

| C3-Carboxylic Acids/Esters | Carboxylation/Esterification | Modulate solubility and serve as handles for amide coupling. | bldpharm.com |

| Hybrid Compounds | Coupling with other pharmacophores | Improved potency and selectivity against targets (e.g., mycobacteria). | nih.govkcl.ac.uk |

| Polycyclic Pyrroles | Intramolecular C-H Arylation | Creation of rigid, complex structures for materials science or novel bio-activity. | acs.org |

Expanding the Scope of Functional Materials and Chemical Transformations

Beyond biological applications, pyrrole-based structures are integral to the development of advanced organic materials. The core structure of this compound makes it a candidate for exploration in materials science.

Organic Electronics: The pyrrole ring is an electron-rich heterocycle. This property is exploited in famous pigments and semiconductors like diketo-pyrrolo[3,4-c]pyrroles (DPPs), which are used in organic electronics and photovoltaics. researchgate.net Future work could investigate the polymerization of derivatives of the title compound to create novel conjugated polymers with interesting photophysical properties.

Functional Fillers: Pyrrole compounds bearing reactive groups (e.g., hydroxyl or thiol) have been successfully used to functionalize fillers like carbon black and silica (B1680970) for use in elastomer composites, leading to materials with improved mechanical properties. mdpi.comnih.gov Derivatives of this compound could be designed for similar applications.

Advanced C-H Functionalization: Pushing the boundaries of chemical synthesis, research could explore novel C-H activation/arylation reactions. While challenging, developing methods for the regioselective arylation of the pyrrole β-positions could enable the construction of highly complex, polycyclic alkaloids, as has been demonstrated for other pyrrole systems. acs.org

Exploration of New Biological Targets and Mechanisms of Action for Pyrrole Derivatives

The N-aryl-2,5-dimethylpyrrole scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. While much is known, the full therapeutic potential is far from realized.

Future biological investigations should aim to:

Explore New Therapeutic Areas: While antibacterial and anti-inflammatory activities are well-documented for this class, other areas are emerging. nih.govnih.gov Studies on related pyrroles suggest potential as multi-target agents for Alzheimer's disease (inhibiting AChE and MAO-B), hypolipidemic agents, and anticancer therapeutics. nih.govmdpi.com

Identify Novel Molecular Targets: For known activities, the precise molecular targets are sometimes unclear. For example, some N-arylpyrroles exhibit broad-spectrum antimicrobial activity, with docking studies suggesting inhibition of undecaprenyl pyrophosphate phosphatase (UPPP) as a possible mechanism. nih.gov For antitubercular activity, the mycolic acid transporter MmpL3 is a key target. nih.gov Future research should use chemoproteomics and genetic screening to definitively identify the targets of this compound derivatives.

Investigate Anti-Biofilm and Anti-Virulence Activity: A modern approach to combating antimicrobial resistance is to target bacterial virulence and biofilm formation rather than bacterial viability. Pyrrole derivatives have shown significant promise in this area, capable of inhibiting biofilm formation across a broad spectrum of pathogens. nih.gov This represents a crucial avenue for future translational research.

| Potential Biological Target | Therapeutic Area | Rationale based on Analogues | Reference |

|---|---|---|---|

| MmpL3 Transporter | Antitubercular | N-aryl-2,5-dimethylpyrroles act as potent inhibitors of this key mycobacterial transporter. | nih.gov |

| COX/LOX Enzymes | Anti-inflammatory | Pyrrole-based structures are known to dually inhibit cyclooxygenase and lipoxygenase pathways. | mdpi.com |

| AChE / MAO-B | Neurodegenerative Disease | Pyrrole-hydrazone derivatives have shown dual inhibitory activity for Alzheimer's treatment. | mdpi.com |

| Undecaprenyl Pyrophosphate Phosphatase (UPPP) | Antibacterial | Docking studies suggest this as a potential target for broad-spectrum activity. | nih.gov |

| Biofilm Formation Pathways | Anti-infective (Resistance) | Derivatives show significant inhibition of biofilm formation in various pathogens. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,5-dimethylpyrrole with 4-ethoxyaniline derivatives under reducing conditions. For example, palladium on carbon (Pd/C) with hydrogen gas (H₂) is used to reduce intermediates like nitro groups to amines . Optimization includes adjusting catalyst loading (e.g., 5–10% Pd/C), temperature (60–80°C), and solvent polarity (e.g., ethanol or THF). Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?

- 1H/13C NMR : Key signals include the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyrrole protons (δ ~5.9–6.2 ppm for aromatic protons) .

- FTIR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and pyrrole ring C-N (1600–1500 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z ~229.1).

Q. How can reaction yields be improved when synthesizing derivatives of this compound?

- Use anhydrous solvents to minimize hydrolysis.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Employ microwave-assisted synthesis for faster kinetics and higher yields in heterocyclic coupling reactions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound, and how do substituents influence reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Substituents like the ethoxy group enhance electron density on the pyrrole ring, affecting regioselectivity in cross-coupling reactions . Software like Gaussian or ORCA is recommended for such analyses.

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

Use single-crystal X-ray diffraction with programs like SHELXL for refinement . For disordered structures (e.g., ethoxy group rotamers), apply restraints or constraints during refinement. Validate results against Hirshfeld surfaces or residual density maps to resolve ambiguities .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pharmacological studies involving this compound?

- Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring or alkylation on the pyrrole).

- Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ values) or steric parameters (Taft’s Es).

- Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. How can experimental and theoretical data discrepancies in reaction mechanisms be addressed?

- Compare experimental kinetic data (e.g., Arrhenius plots) with computed transition states (DFT/NEB methods).

- Validate intermediates via in situ IR or NMR spectroscopy. For example, detect nitrene intermediates in amination reactions using low-temperature NMR .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis while maintaining purity?

- Use flow chemistry for controlled mixing and heat transfer.

- Implement recrystallization (ethanol/water mixtures) or preparative HPLC for bulk purification.

- Monitor impurities via LC-MS and adjust solvent ratios to minimize byproducts .

Q. How should researchers handle conflicting data in spectroscopic characterization?

- Cross-validate using multiple techniques (e.g., NOESY for spatial proximity vs. COSY for coupling).

- For ambiguous NMR signals, use deuterium exchange or 2D HSQC to assign proton-carbon correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.